Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate
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Overview
Description
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a chloro group at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 4th position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate typically involves the chlorination of ethyl nicotinate derivatives. One common method includes the reaction of ethyl nicotinate with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are then further chlorinated to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, hydroxylated derivatives, and reduced hydrocarbon compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinate derivatives and their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-(bromomethyl)-4-methylnicotinate: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Ethyl 6-chloro-2-(chloromethyl)-4-ethylnicotinate: The presence of an ethyl group at the 4th position instead of a methyl group can influence the compound’s steric properties and interactions with molecular targets.
Ethyl 6-chloro-2-(chloromethyl)-4-methoxy-nicotinate: The methoxy group at the 4th position can alter the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
ethyl 6-chloro-2-(chloromethyl)-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-3-15-10(14)9-6(2)4-8(12)13-7(9)5-11/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCYYJAXVLNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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